molecular formula C13H18N2O2 B13851472 tert-butyl N-(6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)carbamate

tert-butyl N-(6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)carbamate

Katalognummer: B13851472
Molekulargewicht: 234.29 g/mol
InChI-Schlüssel: HFKOOIFJOSOFEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-butyl N-(6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)carbamate is a chemical compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Vorbereitungsmethoden

The synthesis of tert-butyl N-(6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)carbamate can be achieved through several synthetic routes. One common method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . This reaction is typically carried out under controlled conditions to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

tert-butyl N-(6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like t-butyl hydroperoxide (t-BuOOH) and catalysts such as manganese triflate (Mn(OTf)2) . The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

This compound has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn industry, it can be employed as a corrosion inhibitor for carbon steel . The compound’s unique structure allows it to interact with different molecular targets, making it a versatile tool in scientific research.

Wirkmechanismus

The mechanism of action of tert-butyl N-(6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)carbamate involves its interaction with specific molecular targets. The compound can form coordinate bonds with metal surfaces, providing corrosion protection through both physisorption and chemisorption . Additionally, its structure allows it to inhibit certain biochemical pathways, although the exact molecular targets and pathways involved may vary depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

tert-butyl N-(6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)carbamate can be compared with other similar compounds, such as 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives . These compounds share a similar core structure but differ in their functional groups and specific applications. The unique tert-butyl group in this compound provides distinct chemical properties and reactivity, making it suitable for specific applications that other similar compounds may not be able to achieve.

Eigenschaften

Molekularformel

C13H18N2O2

Molekulargewicht

234.29 g/mol

IUPAC-Name

tert-butyl N-(6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)carbamate

InChI

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-10-7-9-5-4-6-14-11(9)8-10/h4-6,10H,7-8H2,1-3H3,(H,15,16)

InChI-Schlüssel

HFKOOIFJOSOFEZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC1CC2=C(C1)N=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.